molecular formula C10H14N2O3S B8763418 N-[4-(ethylsulfamoyl)phenyl]acetamide

N-[4-(ethylsulfamoyl)phenyl]acetamide

Cat. No. B8763418
M. Wt: 242.30 g/mol
InChI Key: HQVGNXZCGPHCPD-UHFFFAOYSA-N
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Patent
US07511133B2

Procedure details

Ethylamine (0.0114 mMol) is added to a solution of 4-acetamidophenylsulfonyl chloride (1.34 g, 0.0057 mol) in dioxane (5 mL). The mixture is stirred for 1 hour at 0° C., then part of the solvent is removed by evaporation at reduced pressure, and water is added until precipitation of the resulting sulfonamide. The product is collected by filtration as a white solid in 48% yield and used without further purification.
Quantity
0.0114 mmol
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[C:4]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:9]=1)(=[O:6])[CH3:5]>O1CCOCC1>[CH2:1]([NH:3][S:14]([C:11]1[CH:10]=[CH:9][C:8]([NH:7][C:4](=[O:6])[CH3:5])=[CH:13][CH:12]=1)(=[O:16])=[O:15])[CH3:2]

Inputs

Step One
Name
Quantity
0.0114 mmol
Type
reactant
Smiles
C(C)N
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
part of the solvent is removed by evaporation at reduced pressure, and water
ADDITION
Type
ADDITION
Details
is added until precipitation of the resulting sulfonamide
FILTRATION
Type
FILTRATION
Details
The product is collected by filtration as a white solid in 48% yield
CUSTOM
Type
CUSTOM
Details
used without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)NS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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